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Compound of Interest

Compound Name: 1-Phenyl-3-buten-1-ol

Cat. No.: B1198909

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
Phenyl-3-buten-1-ol (CAS No: 936-58-3), a secondary aromatic alcohol. Due to a scarcity of
direct experimental thermodynamic data in peer-reviewed literature, this document combines
reported physical properties with estimated thermodynamic values derived from the reliable
Joback group contribution method. Detailed experimental protocols for key thermodynamic
measurements are also provided to facilitate further research and validation.

Compound Identification and Physical Properties

1-Phenyl-3-buten-1-ol is an aromatic alcohol featuring a phenyl group and a terminal double
bond.[1] This bifunctional structure makes it a relevant intermediate in organic synthesis.[2]

Table 1: General and Physical Properties of 1-Phenyl-3-buten-1-ol
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Property Value Source
IUPAC Name 1-phenylbut-3-en-1-ol [3]
Synonyms a-allylbenzyl alcohol, 4-Phenyl- 3]
1-buten-4-ol

CAS Number 936-58-3 [3]
Molecular Formula C10H120 [3]
Molecular Weight 148.20 g/mol [3]
Appearance Colorless to light yellow liquid [3]
Boiling Point 228.5 - 234 °C (at 760 mmHQg) [1]
Density 0.992 - 1.0 g/cm3 (at 25 °C) [1]
Flash Point 102.8 - 105.6 °C

Refractive Index (n20/D) 1.53 [1]

Estimated Thermodynamic Properties

The thermodynamic properties presented in this section have been estimated using the Joback
group contribution method. This method predicts properties based on the summation of
contributions from individual functional groups within the molecule. For 1-Phenyl-3-buten-1-ol,
the molecule was deconstructed into the following Joback groups:

e 5x =CH- (aromatic)
e 1x >C- (aromatic)
¢ 1x -OH (alcohol)

e 1x -CH2-

e 1x =CH-

e 1Xx =CH:2
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Table 2: Estimated Thermodynamic Properties of 1-Phenyl-3-buten-1-ol (Joback Method)

Thermodynamic

Symbol Estimated Value Unit
Property
Standard Enthalpy of
Formation (Ideal Gas,  AHO°f -18.55 kJ/mol

298.15 K)

Standard Gibbs
Energy of Formation AGOf 93.33 kJ/mol
(Ideal Gas, 298.15 K)

Enthalpy of
Vaporization (at AHvap 49.98 kJ/mol

Normal Boiling Point)

Enthalpy of Fusion AHfus 16.51 kJ/mol
Critical Temperature Tc 682.35 K
Critical Pressure Pc 35.38 bar
Critical Volume Ve 508.00 cm3/mol
Freezing Point Tf 269.83 K

Note: These values are theoretical estimations and should be confirmed by experimental
measurement.

One literature source reports an estimated enthalpy of vaporization of 63.59 kJ/mol, also based
on Joback group contribution calculations, which differs from the value calculated here.[3] This
highlights the variability in estimations and underscores the need for experimental validation.

Table 3: Estimated Ideal Gas Heat Capacity (Cp) at Different Temperatures (Joback Method)
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Temperature (K) Ideal Gas Heat Capacity (J/mol-K)
298.15 213.67
400.00 269.45
500.00 319.49
600.00 363.07
700.00 399.93
800.00 429.97

Experimental Protocols

To facilitate the experimental determination of the thermodynamic properties of 1-Phenyl-3-
buten-1-ol, the following detailed protocols for standard methodologies are provided.

Determination of Enthalpy of Combustion via Bomb
Calorimetry

This protocol outlines the procedure for determining the standard enthalpy of combustion
(AHO®c) using a constant-volume bomb calorimeter.

Methodology:
e Sample Preparation:

o Accurately weigh approximately 0.8 - 1.0 g of 1-Phenyl-3-buten-1-ol into a sample
crucible.

o Cut a 10 cm length of nichrome or iron fuse wire, weigh it accurately, and position it
between the bomb's electrodes so that it is in firm contact with the liquid sample. A cotton
thread may be used to assist in ignition.

e Bomb Assembly:
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o Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all water
produced during combustion is in the liquid state.

o Carefully seal the bomb, ensuring all connections are tight.

o Purge the bomb with pure oxygen for approximately 1 minute to remove all nitrogen, then
charge it with oxygen to a pressure of 25-30 atm.

o Calorimeter Setup:

o Place the sealed bomb into the calorimeter bucket.

o Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the
bucket, ensuring the bomb is fully submerged.

o Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.

e Measurement:

o Allow the system to equilibrate for 5-10 minutes while stirring continuously.

o Record the water temperature at regular intervals (e.g., every 30 seconds) for at least 5
minutes to establish a stable initial temperature baseline.

o Ignite the sample by passing a current through the fuse wire.

o Continue to record the temperature at 30-second intervals as it rises, and for at least 10
minutes after the maximum temperature has been reached to establish a final temperature
baseline.

e Post-Measurement Analysis:

o Carefully release the pressure from the bomb.

o Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to
determine the mass that was combusted.
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o Rinse the internal components of the bomb with deionized water and collect the washings.
Titrate these washings with a standard sodium carbonate solution to determine the
amount of nitric acid formed from any residual nitrogen.

e Calculations:

o Correct the observed temperature rise by accounting for heat exchange with the
surroundings (e.g., using the Regnault-Pfaundler method).

o Calculate the total heat released (g_total) using the heat capacity of the calorimeter
(C_cal), which must be determined separately by combusting a standard substance like
benzoic acid.

o Subtract the heat contributions from the combustion of the fuse wire and the formation of
nitric acid from g_total to find the heat of combustion of the sample (g_comb).

o Calculate the standard enthalpy of combustion (AH°c) per mole of 1-Phenyl-3-buten-1-ol.

Determination of Liquid Heat Capacity via Differential
Scanning Calorimetry (DSC)

This protocol describes the "sapphire method" (a variation of ASTM E1269) for determining the
specific heat capacity (Cp) of liquid 1-Phenyl-3-buten-1-ol.

Methodology:
¢ [nstrument Calibration:

o Perform temperature and heat flow calibrations on the DSC instrument using certified
standards (e.g., indium, zinc) according to the manufacturer's instructions.

o Experimental Runs: Three separate runs are required:

o Run 1 (Baseline): Place an empty, hermetically sealed aluminum pan and an empty lid in
the sample position and an identical empty pan and lid in the reference position. Perform a
temperature scan across the desired range (e.g., 25°C to 150°C) at a constant heating
rate (e.g., 10-20 K/min).
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o Run 2 (Sapphire Standard): Place a precisely weighed sapphire standard (a material with
a well-known Cp) in the sample pan and run the exact same temperature program as the

baseline run.

o Run 3 (Sample): Accurately weigh 10-20 mg of 1-Phenyl-3-buten-1-ol into a clean
aluminum pan and hermetically seal it. Run the exact same temperature program as the

baseline and sapphire runs.

o Data Analysis:

o For a chosen temperature, measure the vertical displacement of the thermal curve from
the baseline for both the sapphire standard (D_s) and the 1-Phenyl-3-buten-1-ol sample

(D_spl).

o Calculate the specific heat capacity of the sample (Cp_spl) at that temperature using the
following equation: Cp_spl = (D_spl/D_s) * (m_s / m_spl) * Cp_s where:

» m_s is the mass of the sapphire standard.
» m_spl is the mass of the 1-Phenyl-3-buten-1-ol sample.
» Cp_s is the known specific heat capacity of sapphire at the chosen temperature.

o Repeat this calculation at various temperatures throughout the scan range to determine
the temperature dependence of the heat capacity.

Determination of Vapor Pressure via the Static Method

This protocol details the static method for measuring the vapor pressure of 1-Phenyl-3-buten-

1-ol as a function of temperature.
Methodology:
e Apparatus Setup:

o The apparatus consists of a sample container connected to a vacuum line and a pressure
measuring device (e.g., a capacitance manometer). The sample container is placed in a
thermostatically controlled bath for precise temperature regulation.
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e Sample Preparation:
o Introduce a pure sample of 1-Phenyl-3-buten-1-ol into the sample container.

o Thoroughly degas the sample to remove any dissolved volatile impurities. This is typically
achieved by several freeze-pump-thaw cycles. The sample is frozen with liquid nitrogen,
the headspace is evacuated, the valve to the vacuum pump is closed, and the sample is
then thawed to release dissolved gases. This cycle is repeated until no more gas is
evolved upon thawing.

¢ Measurement:

o Bring the thermostatic bath to the desired temperature and allow the sample to reach
thermal equilibrium.

o Once the pressure reading stabilizes, record the temperature and the corresponding vapor
pressure.

o Change the temperature of the bath to the next desired setpoint and repeat the
measurement. It is advisable to take measurements at both increasing and decreasing
temperature intervals to ensure the sample is stable and the results are reproducible.

o Data Analysis:

o Plot the natural logarithm of the vapor pressure (In P) versus the inverse of the absolute
temperature (1/T).

o The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine-type
eqguation to describe the vapor pressure-temperature relationship and to determine the
enthalpy of vaporization (AHvap).

Visualizations

The following diagrams illustrate key workflows relevant to the thermodynamic analysis of 1-
Phenyl-3-buten-1-ol.
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Caption: Experimental workflow for determining the enthalpy of combustion.
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Caption: Logical workflow for heat capacity measurement using DSC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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